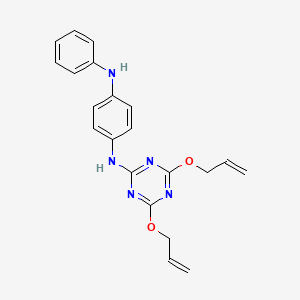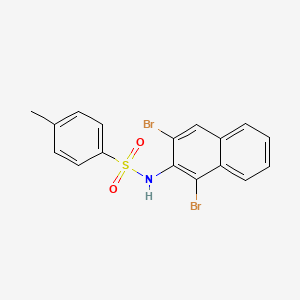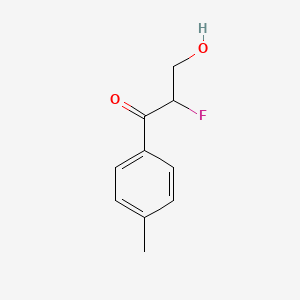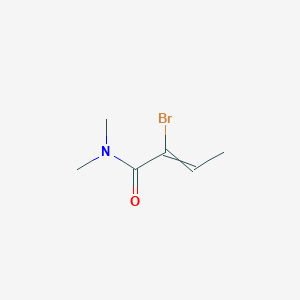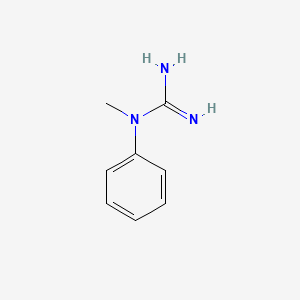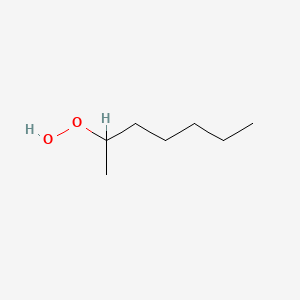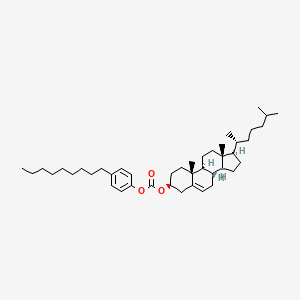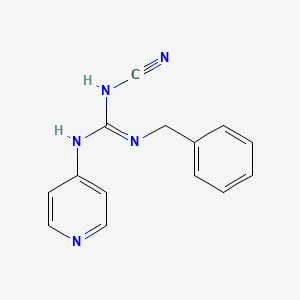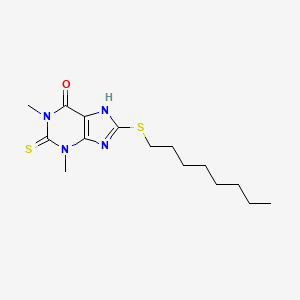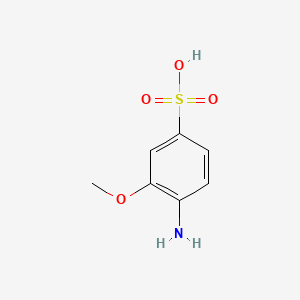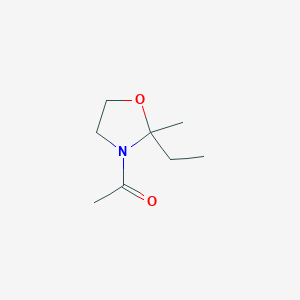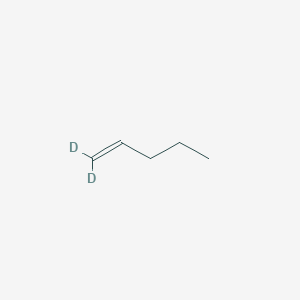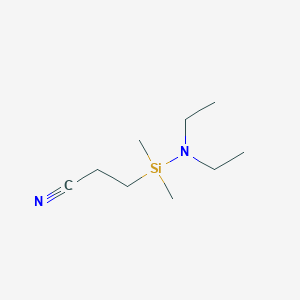
2-Cyanoethyldimethyl(diethylamino)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyldimethyl(diethylamino)silane is a chemical compound with the molecular formula C9H20N2Si. It is known for its applications in various fields, including chemistry and materials science. This compound is characterized by the presence of a cyano group (–CN) attached to an ethyl group, which is further bonded to a silicon atom that is also bonded to dimethyl and diethylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyldimethyl(diethylamino)silane typically involves the reaction of cyanoethyl compounds with dimethyl(diethylamino)silane. One common method is the reaction of cyanoethyl chloride with dimethyl(diethylamino)silane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyldimethyl(diethylamino)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted silanes with various functional groups.
Scientific Research Applications
2-Cyanoethyldimethyl(diethylamino)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials and coatings.
Biology: Utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and biomedical devices.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyanoethyldimethyl(diethylamino)silane involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the silicon atom can form strong bonds with oxygen and nitrogen-containing compounds. These interactions facilitate the formation of stable complexes and enhance the reactivity of the compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyanoethyl(diethylamino)dimethylsilane
- Bis(diethylamino)silane
- Tris(dimethylamino)silane
Uniqueness
2-Cyanoethyldimethyl(diethylamino)silane is unique due to the presence of both cyano and diethylamino groups, which provide distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H20N2Si |
|---|---|
Molecular Weight |
184.35 g/mol |
IUPAC Name |
3-[diethylamino(dimethyl)silyl]propanenitrile |
InChI |
InChI=1S/C9H20N2Si/c1-5-11(6-2)12(3,4)9-7-8-10/h5-7,9H2,1-4H3 |
InChI Key |
INBSTELVPGCCSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C)(C)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


